molecular formula C16H11NO5S B10802506 Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Cat. No.: B10802506
M. Wt: 329.3 g/mol
InChI Key: ALYHADQNERZJPZ-JYRVWZFOSA-N
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Description

WAY-272324 is a chemical compound known for its role as a Phosphoinositide 3-Kinase gamma inhibitor . This enzyme is part of the Phosphoinositide 3-Kinase family, which is involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of Phosphoinositide 3-Kinase gamma has significant implications in the treatment of various diseases, including cancer and inflammatory conditions.

Preparation Methods

The synthetic routes and reaction conditions for WAY-272324 are not widely documented in public sources. it is typically synthesized in a laboratory setting under controlled conditions. The compound is often prepared using organic synthesis techniques, which involve the construction of complex chemical compounds from simpler ones. The specific reagents and catalysts used in the synthesis of WAY-272324 are proprietary information held by the manufacturers .

Chemical Reactions Analysis

WAY-272324 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-272324 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the role of Phosphoinositide 3-Kinase gamma in various biochemical pathways.

    Biology: It helps in understanding the signaling pathways involved in cell growth, proliferation, and survival.

    Medicine: WAY-272324 is being investigated for its potential therapeutic applications in treating cancer and inflammatory diseases by inhibiting Phosphoinositide 3-Kinase gamma.

    Industry: It is used in the development of new drugs and therapeutic agents targeting Phosphoinositide 3-Kinase gamma.

Mechanism of Action

WAY-272324 exerts its effects by inhibiting the activity of Phosphoinositide 3-Kinase gamma. This enzyme is involved in the production of phosphatidylinositol (3,4,5)-trisphosphate, a lipid second messenger that activates downstream signaling pathways. By inhibiting Phosphoinositide 3-Kinase gamma, WAY-272324 disrupts these signaling pathways, leading to reduced cell growth, proliferation, and survival. This mechanism is particularly relevant in the context of cancer and inflammatory diseases, where these processes are often dysregulated .

Comparison with Similar Compounds

WAY-272324 is unique in its specific inhibition of Phosphoinositide 3-Kinase gamma. Similar compounds include other inhibitors of the Phosphoinositide 3-Kinase family, such as:

    LY294002: A broad-spectrum inhibitor of Phosphoinositide 3-Kinase.

    Wortmannin: Another broad-spectrum inhibitor of Phosphoinositide 3-Kinase.

    Idelalisib: A selective inhibitor of Phosphoinositide 3-Kinase delta.

Compared to these compounds, WAY-272324 offers more selective inhibition of Phosphoinositide 3-Kinase gamma, making it a valuable tool for studying the specific role of this enzyme in various biological processes .

Properties

Molecular Formula

C16H11NO5S

Molecular Weight

329.3 g/mol

IUPAC Name

methyl 2-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C16H11NO5S/c1-21-15(19)11-5-3-2-4-10(11)12-7-6-9(22-12)8-13-14(18)17-16(20)23-13/h2-8H,1H3,(H,17,18,20)/b13-8-

InChI Key

ALYHADQNERZJPZ-JYRVWZFOSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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